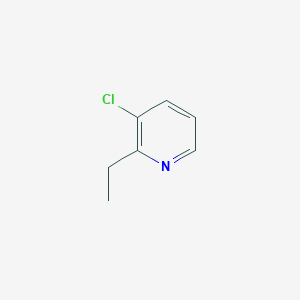

3-Chloro-2-ethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN |

|---|---|

Molecular Weight |

141.60 g/mol |

IUPAC Name |

3-chloro-2-ethylpyridine |

InChI |

InChI=1S/C7H8ClN/c1-2-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 |

InChI Key |

BFTNBGARNXDMEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-ethylpyridine

Disclaimer: Due to the limited availability of published data for 3-Chloro-2-ethylpyridine, this guide focuses on its close structural isomer, 2-Chloro-3-ethylpyridine . This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3-ethylpyridine is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. Its structural features, including the chlorine atom at the 2-position and the ethyl group at the 3-position of the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a summary of its known chemical and physical properties, a detailed synthesis protocol, and an overview of its potential, yet currently underexplored, role in drug development.

Chemical and Physical Properties

The available quantitative data for 2-Chloro-3-ethylpyridine is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Reference |

| CAS Number | 96440-05-0 | [1][2] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Boiling Point | 208-209 °C | [3] |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [4] |

| XLogP3 (Predicted) | 2.6 | [5] |

Synthesis

A detailed experimental protocol for the synthesis of 2-Chloro-3-ethylpyridine has been reported. The synthesis involves the diazotization of 2-amino-3-ethylpyridine followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-ethylpyridine

Starting Material: 2-Amino-3-ethylpyridine

Reagents:

-

Concentrated Hydrochloric Acid

-

Hydrogen Chloride (gas)

-

Thionyl Chloride

-

63% Nitric Acid

Procedure:

-

To 100g of concentrated hydrochloric acid, add 61g of 2-amino-3-ethylpyridine.

-

Saturate the resulting solution with hydrogen chloride gas.

-

At a temperature of 0 to 5°C, add 179g of thionyl chloride and 75g of 63% nitric acid.

-

The reaction mixture is stirred, and the reaction is allowed to proceed to completion.

-

Upon completion, 62.9g of 2-chloro-3-ethylpyridine is obtained, corresponding to an 88% yield with a purity of 99%.[6]

Synthesis Workflow

References

- 1. 2-CHLORO-3-ETHYL PYRIDINE | 96440-05-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-3-ethylpyridine , 98% , 96440-05-0 - CookeChem [cookechem.com]

- 4. 2-CHLORO-3-ETHYL PYRIDINE | 96440-05-0, 2-CHLORO-3-ETHYL PYRIDINE Formula - ECHEMI [echemi.com]

- 5. PubChemLite - 2-chloro-3-ethylpyridine (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 6. 2-CHLORO-3-ETHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Chloro-2-ethylpyridine and Its Isomers for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific chemical isomer, 3-Chloro-2-ethylpyridine, is not widely documented in major chemical databases, and a unique CAS number has not been identified in the available literature. This guide will provide comprehensive information on the closely related and more extensively studied isomer, 2-Chloro-3-ethylpyridine , along with comparative data on other relevant chloro-alkyl-pyridines. This information is intended to serve as a valuable resource for researchers and professionals in drug development.

Introduction to Chlorinated Pyridines in Drug Discovery

Chlorinated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry. The inclusion of a chlorine atom on the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] These modifications are often pivotal in the optimization of lead compounds during the drug discovery process.[1][3] Isomeric variations, such as the relative positions of the chloro and alkyl groups, can lead to substantial differences in biological activity and safety profiles.

Physicochemical and Structural Data

A clear identification by CAS number and a well-defined structure are fundamental for any chemical research. Below is a summary of the available data for 2-Chloro-3-ethylpyridine and its related isomers.

Chemical Structure and Identification

2-Chloro-3-ethylpyridine

-

CAS Number: Not explicitly found, but synthesis is documented.

-

Molecular Formula: C₇H₈ClN

-

Molecular Weight: 141.60 g/mol

-

Structure:

Comparative Isomers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-2-methylpyridine | 72093-03-9[4][5] | C₆H₆ClN | 127.57[4][5] |

| 3-Chloro-4-ethylpyridine | 79698-48-9[6] | C₇H₈ClN | 141.60[6] |

| 3-(2-Chloroethyl)pyridine | 39892-24-5[7] | C₇H₈ClN | 141.60 |

| 6-Chloro-2-ethyl-3-methylpyridine | Not Available | C₈H₁₀ClN | 155.62 |

Physicochemical Properties

Quantitative data for these compounds are summarized below.

| Property | 3-Chloro-2-methylpyridine | 3-Chloro-4-ethylpyridine | 3-(2-Chloroethyl)pyridine |

| Boiling Point | 156.5 °C at 760 mmHg[5] | Not Available | Not Available |

| Melting Point | 108-109 °C[5] | Not Available | Not Available |

| Density | 1.15 g/cm³[5] | Not Available | Not Available |

| Flash Point | 60.2 °C[5] | Not Available | Not Available |

| LogP | 1.9[4] | 2.2974[6] | Not Available |

| Topological Polar Surface Area (TPSA) | 12.9 Ų[4] | 12.89[6] | Not Available |

Synthesis and Experimental Protocols

The synthesis of chlorinated pyridines often involves multi-step reactions. Below is a documented experimental protocol for the synthesis of 2-Chloro-3-ethylpyridine.

Synthesis of 2-Chloro-3-ethylpyridine

A documented method for the synthesis of 2-chloro-3-ethylpyridine involves the following steps[8]:

-

Addition of Reactant: To 100g of concentrated hydrochloric acid, 61g of 2-amino-3-ethylpyridine is added.

-

Saturation: Hydrogen chloride gas is then introduced until the solution is saturated.

-

Addition of Reagents: At a controlled temperature of 0 to 5°C, 179g of thionyl chloride and 75g of 63% nitric acid are added.

-

Reaction: The mixture is stirred until the reaction is complete.

-

Yield: This process yields 62.9g (88%) of 2-chloro-3-ethylpyridine with a purity of 99%.[8]

Below is a visual representation of this synthesis workflow.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

For 3-Chloro-2-methylpyridine , the expected ¹H NMR spectrum would show signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro and methyl substituents. A ¹³C NMR spectrum would similarly provide information on the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of a chloro-ethyl-pyridine would exhibit characteristic peaks corresponding to:

-

C-H stretching vibrations of the ethyl group and the aromatic ring.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a key indicator for the presence of a chlorine atom.

Applications in Drug Development and Biological Activity

Chloropyridine derivatives are integral building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[9] The presence and position of the chlorine atom can significantly modulate the biological activity of the parent molecule.

Role as a Synthetic Intermediate

Compounds like 2-Chloro-3-ethylpyridine serve as versatile intermediates. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups, which is a common strategy in the synthesis of complex drug molecules.

Potential Biological Activities

While specific biological data for this compound is not available, related chlorinated heterocyclic compounds have shown a broad spectrum of activities, including antibacterial, antifungal, and enzyme inhibitory properties.[10][11][12] The development of novel chloro-containing molecules remains an active area of research for identifying new therapeutic agents.[1]

The logical relationship for the utility of such compounds in research can be visualized as follows:

Safety and Handling

Substituted chloropyridines should be handled with care in a laboratory setting. Based on data for related compounds like 3-Chloro-2-methylpyridine, potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) for the specific compound or a close structural analog should always be consulted.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-(2-CHLORO-ETHYL)-PYRIDINE | 39892-24-5 [chemicalbook.com]

- 8. 2-CHLORO-3-ETHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. chempanda.com [chempanda.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-ethylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological studies. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide provides estimated physical properties based on a comparative analysis of structurally related compounds. The methodologies for determining these properties are also detailed to provide a comprehensive resource for laboratory professionals.

Estimated and Comparative Physical Properties

The physical properties of this compound have been estimated by analyzing the known properties of its structural analogs. The following table summarizes the experimental data for related compounds, which forms the basis for the estimations.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound (Estimated) | C₇H₈ClN | 141.60 | ~175-185 | ~1.1 |

| 3-Chloro-2-methylpyridine | C₆H₆ClN | 127.57[1][2] | 156.5[2] | 1.15[2] |

| 3-Chloro-4-ethylpyridine | C₇H₈ClN | 141.60[3] | Not available | Not available |

| 2-Ethylpyridine | C₇H₉N | 107.15 | 149 | 0.937 |

| 3-Ethylpyridine | C₇H₉N | 107.15 | 163-166 | 0.954 |

| 2-Chloropyridine | C₅H₄ClN | 113.54 | 166 | 1.2 |

| 3-Chloropyridine | C₅H₄ClN | 113.54[4] | 148[4] | 1.194[4] |

Estimation Rationale:

-

Molecular Weight: The molecular formula of this compound is C₇H₈ClN, giving a molecular weight of 141.60 g/mol .[3]

-

Boiling Point: The boiling point of 3-ethylpyridine (163-166 °C) is higher than that of 2-ethylpyridine (149 °C). The introduction of a chlorine atom generally increases the boiling point due to increased molecular weight and dipole-dipole interactions. For instance, the boiling point of 3-chloropyridine is 148 °C.[4] The boiling point of 3-chloro-2-methylpyridine is 156.5 °C.[2] Given that an ethyl group is larger than a methyl group, the boiling point of this compound is estimated to be higher than that of 3-chloro-2-methylpyridine, likely in the range of 175-185 °C.

-

Density: The density of 3-chloro-2-methylpyridine is 1.15 g/cm³.[2] The densities of 2- and 3-chloropyridine are around 1.2 g/cm³ and 1.194 g/cm³ respectively.[4] The ethylpyridines have densities slightly less than 1 g/cm³. It is reasonable to estimate that the density of this compound will be slightly lower than its methyl analog due to the larger alkyl group, placing it around 1.1 g/cm³.

-

Solubility: Pyridine and its simple alkyl and chloro derivatives are slightly soluble in water.[5] The solubility is expected to decrease with the increase in the size of the alkyl group. Therefore, this compound is predicted to be slightly soluble to insoluble in water but should be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of a liquid organic compound such as this compound.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for small quantities of a liquid sample.

-

Apparatus: Thiele tube or melting point apparatus, thermometer, capillary tube (sealed at one end), small test tube, and heating oil (mineral oil or silicone oil).

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or a melting point apparatus containing heating oil.[6][7]

-

The apparatus is heated gently.[8] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This temperature is recorded.

-

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.[9]

-

Apparatus: Pycnometer (a small glass flask with a ground glass stopper having a capillary tube), analytical balance.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

The pycnometer is emptied, dried completely, and then filled with the liquid sample (this compound).

-

The filled pycnometer is weighed to determine the mass of the sample (m₃).

-

The density of the sample is calculated using the formula: ρ = (m₃ - m₁) / V, where V is the volume of the pycnometer.

-

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for handling and formulation.

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Approximately 0.1 mL of the liquid sample is added to a test tube containing about 1 mL of the solvent (e.g., water, ethanol, diethyl ether, acetone, toluene).

-

The mixture is agitated vigorously for 1-2 minutes.[10]

-

The mixture is observed to see if a single homogeneous phase is formed.

-

If the sample dissolves, it is reported as "soluble." If two distinct layers remain or the mixture is cloudy, it is reported as "insoluble" or "slightly soluble."

-

This process is repeated for a range of common laboratory solvents. For water solubility, testing can be done at different pH values to understand the compound's acidic or basic character.[11]

-

Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a newly synthesized compound like this compound.

References

- 1. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. mt.com [mt.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

3-Chloro-2-ethylpyridine molecular weight and formula

An in-depth analysis of 3-Chloro-2-ethylpyridine reveals its fundamental chemical properties. This technical guide provides a concise summary of its molecular formula and weight, crucial for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The essential quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

This information is derived from the isomeric compound 3-Chloro-4-ethylpyridine, which shares the same molecular formula and, consequently, the same molecular weight[1]. The molecular formula is determined by the composition of the pyridine ring, a chloro group, and an ethyl group. The molecular weight is calculated based on the atomic masses of the constituent atoms: carbon, hydrogen, chlorine, and nitrogen.

Structural Relationship

The relationship between the chemical name, its molecular formula, and its molecular weight is a fundamental concept in chemistry. The name dictates the arrangement of atoms, which in turn defines the molecular formula and the overall mass of the molecule.

References

Spectral Analysis of 3-Chloro-2-ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for 3-Chloro-2-ethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of directly measured experimental data for this specific compound in public databases, this paper presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally related compounds, namely 2-ethylpyridine and 3-chloropyridine, and established principles of spectroscopy. This guide also outlines the standard experimental protocols for acquiring such data, offering a framework for empirical validation.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on the known spectral characteristics of 2-ethylpyridine and 3-chloropyridine and are intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Doublet | 1H | H6 |

| ~7.7 | Doublet | 1H | H4 |

| ~7.3 | Doublet of doublets | 1H | H5 |

| ~2.8 | Quartet | 2H | -CH₂- |

| ~1.3 | Triplet | 3H | -CH₃ |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 |

| ~148 | C6 |

| ~138 | C4 |

| ~130 | C3 |

| ~123 | C5 |

| ~25 | -CH₂- |

| ~14 | -CH₃ |

Predicted in CDCl₃ solvent.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2975-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1580, ~1560, ~1460 | Medium-Strong | C=C and C=N ring stretching |

| ~1100 | Strong | C-Cl stretch |

| ~780, ~740 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 141/143 | High | [M]⁺ (Molecular ion) |

| 126/128 | Medium | [M-CH₃]⁺ |

| 106 | High | [M-Cl]⁺ |

| 78 | Medium | [Pyridine]⁺ fragment |

The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

The number of scans can be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a direct infusion system with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (GC-MS with EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition:

-

The sample is vaporized in the GC inlet and separated on a capillary column.

-

The separated compound elutes from the GC and enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Solubility Landscape of 3-Chloro-2-ethylpyridine: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physical characteristic that influences a wide array of chemical and biological processes. In the pharmaceutical industry, for instance, the solubility of an active pharmaceutical ingredient (API) in various solvents dictates its formulation possibilities, bioavailability, and route of administration. For synthetic chemists, solubility is a key parameter in reaction kinetics, purification, and crystallization processes. Given the structural similarity of 3-Chloro-2-ethylpyridine to pyridine, which is known to be miscible with a broad range of organic solvents, it is anticipated to exhibit significant solubility in many common organic media.[1][2][3][4] However, precise quantitative data is essential for any rigorous scientific or industrial application.

A Framework for Solubility Determination

In the absence of established literature values, a systematic experimental approach is necessary to determine the solubility of this compound. The following workflow outlines the key stages of such an investigation.

References

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Chloro-2-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 3-Chloro-2-ethylpyridine. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from studies on structurally related molecules, including other chloropyridine and alkylpyridine derivatives. It also outlines a systematic approach to evaluating its stability based on established scientific principles and regulatory guidelines.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its chemical stability is crucial for ensuring its quality, shelf-life, and the safety of its downstream applications. This guide will delve into its potential degradation pathways under various stress conditions.

Physicochemical Properties

While extensive experimental data is not publicly available, some basic properties can be inferred from its structure and data for similar compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₈ClN | Inferred from structure |

| Molecular Weight | 141.60 g/mol | Inferred from structure |

| Appearance | Likely a liquid or low-melting solid | Analogy to similar compounds |

| Storage Conditions | Recommended storage for similar compounds is sealed in a dry environment at 2-8°C.[1] | Supplier Data for 3-Chloro-4-ethylpyridine |

Anticipated Stability and Degradation Profile

Based on the chemical structure of this compound, which features a chlorinated pyridine ring and an ethyl substituent, several degradation pathways can be anticipated under forced stress conditions.

Hydrolytic Degradation

The carbon-chlorine bond on the pyridine ring is susceptible to hydrolysis, particularly under basic or acidic conditions, which could lead to the formation of 3-hydroxy-2-ethylpyridine. Studies on the hydrolysis of α-chloro-substituted pyridones have shown that the rate of hydrolysis is influenced by the electronic properties of the pyridine ring.[2] For this compound, both acidic and basic conditions are expected to facilitate this degradation.

Oxidative Degradation

The ethyl group at the 2-position of the pyridine ring is a likely site for oxidation. Oxidation of alkylpyridines can lead to the formation of corresponding carboxylic acids.[3] Therefore, under oxidative stress (e.g., exposure to hydrogen peroxide), this compound could potentially degrade to 3-chloropicolinic acid. The pyridine ring itself can also be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.

Photodegradation

Chlorinated pyridines are known to undergo photodegradation. Studies on 2-chloropyridine have shown that UV irradiation can lead to the formation of various intermediate products, including hydroxylated pyridines and other ring-opened products.[4] The presence of the ethyl group might influence the photodegradation pathway of this compound.

Thermal Degradation

While specific data for this compound is unavailable, studies on the thermal decomposition of substituted pyridines suggest that degradation at elevated temperatures is likely.[5][6] The degradation pathway could involve the cleavage of the ethyl group or reactions involving the chlorine substituent.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the anticipated degradation mechanisms.

Potential degradation pathways of this compound.

Recommended Experimental Protocols for Stability and Degradation Studies

To experimentally determine the stability and degradation profile of this compound, a forced degradation study should be conducted according to ICH guidelines.

General Experimental Workflow

The following diagram outlines a general workflow for conducting a forced degradation study.

General workflow for a forced degradation study.

Detailed Methodologies

5.2.1. Materials and Reagents

-

This compound (of known purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Buffers of various pH values

5.2.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a mass spectrometer (MS) detector.

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled ovens

-

pH meter

-

Analytical balance

5.2.3. Forced Degradation Conditions

-

Acid Hydrolysis: A solution of this compound in 0.1 M HCl should be stored at room temperature and an elevated temperature (e.g., 60°C). Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: A solution of this compound in 0.1 M NaOH should be stored at room temperature and an elevated temperature (e.g., 60°C). Samples should be analyzed at various time points.

-

Oxidative Degradation: A solution of this compound in a 3% solution of H₂O₂ should be stored at room temperature. Samples should be analyzed at various time points.

-

Photolytic Degradation: Solutions of this compound, as well as the solid compound, should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Control samples should be kept in the dark.

-

Thermal Degradation: The solid form of this compound should be exposed to elevated temperatures (e.g., 60°C, 80°C) for a specified period.

5.2.4. Analytical Method

A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column is a common starting point. The mobile phase could consist of a gradient of acetonitrile and water or a suitable buffer. Detection can be performed using a UV detector at an appropriate wavelength, and an MS detector can be used to identify the mass of the parent compound and any degradation products.

5.2.5. Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner.

| Stress Condition | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 | 100 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 | 100 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| 3% H₂O₂, RT | 0 | 100 | 0 | 0 | 100 |

| 2 | |||||

| 4 | |||||

| 8 | |||||

| 24 | |||||

| Photolytic | - | ||||

| Thermal (80°C) | - |

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis and Supply of 3-Chloro-2-ethylpyridine: A Technical Guide for Researchers

A comprehensive analysis for scientists and drug development professionals on the procurement, synthesis, and potential applications of 3-Chloro-2-ethylpyridine and its isomers, critical intermediates in pharmaceutical and agrochemical research.

Executive Summary

Commercial Unavailability of this compound

A thorough investigation of the chemical supply chain indicates that this compound is not offered as a catalog product by major chemical vendors. This scarcity necessitates that researchers either commission a custom synthesis from a specialized laboratory or synthesize the compound in-house. Given this, understanding the synthetic routes and the availability of related isomers is paramount for project planning and execution.

A Practical Alternative: 2-Chloro-3-ethylpyridine (CAS No. 96440-05-0)

In contrast to its 3-chloro-2-ethyl isomer, 2-Chloro-3-ethylpyridine is accessible for research purposes. This compound serves as a valuable and structurally similar substitute for preliminary studies and as a key intermediate for further chemical elaboration.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer 2-Chloro-3-ethylpyridine. The table below summarizes the available data on their offerings, providing researchers with a comparative overview for procurement.

| Supplier | Product Number | Purity | Pack Size | Additional Information |

| BLD Pharm | 96440-05-0 | - | - | Storage: Inert atmosphere, 2-8°C.[1] |

| CookeChem | 96440-05-0 | 98% | 5g, others | Boiling point: 208-209 °C.[2] |

| ChemicalBook | 96440-05-0 | - | 25mg | - |

| Sunway Pharm | CB28290 | 97% | 100mg, 250mg, 1g | Storage: Sealed in dry, Room Temperature.[3] |

| Struchem Co Ltd | - | 95% min | - | Suitable for air transportation.[4] |

Physicochemical Properties

Understanding the physical and chemical properties of 2-Chloro-3-ethylpyridine is essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| CAS Number | 96440-05-0 |

| Boiling Point | 208-209 °C |

| Density | 1.111±0.06 g/cm³ (Predicted) |

| pKa | 0.68±0.10 (Predicted) |

| Storage Temperature | 2-8°C (in inert atmosphere) |

Synthesis and Experimental Protocols

The synthesis of chloro-substituted pyridines is a cornerstone of heterocyclic chemistry. For researchers opting to synthesize 2-Chloro-3-ethylpyridine, a documented protocol provides a clear pathway.

Synthesis of 2-Chloro-3-ethylpyridine from 3-Ethyl-2-pyridinamine

A known method for the preparation of 2-Chloro-3-ethylpyridine involves the diazotization of 3-Ethyl-2-pyridinamine followed by a Sandmeyer-type reaction. A specific procedure is outlined in Chinese patent CN105061300.[5]

Reaction Scheme:

Experimental Protocol:

-

To 100g of concentrated hydrochloric acid, add 61g of 2-amino-3-ethylpyridine.

-

Saturate the solution with hydrogen chloride gas.

-

At a temperature of 0 to 5°C, add 179g of thionyl chloride and 75g of 63% nitric acid.

-

Stir the reaction mixture at this temperature until the reaction is complete.

-

Upon completion, the reaction yields 2-Chloro-3-ethylpyridine. The reported yield is 88% with a purity of 99%.[5]

Applications in Research and Development

Substituted chloropyridines are pivotal intermediates in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical sectors.[6][7] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it a versatile handle for introducing various functional groups.

Role as a Pharmaceutical Intermediate

The pyridine scaffold is a common motif in many biologically active compounds.[8] 2-Chloro-3-ethylpyridine can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. For example, similar 2-chloropyridine derivatives are used in the development of novel agents targeting a variety of diseases.[9][10]

Agrochemical Synthesis

In the field of agrochemicals, pyridine-based compounds are integral to the creation of new herbicides, insecticides, and fungicides.[7] The specific substitution pattern of 2-Chloro-3-ethylpyridine can be exploited to generate novel active ingredients for crop protection.

General Synthetic Utility Workflow

The primary utility of 2-Chloro-3-ethylpyridine in a research context is as a reactive intermediate. The following workflow illustrates its potential use in a drug discovery or agrochemical development pipeline.

References

- 1. 96440-05-0|2-Chloro-3-ethylpyridine|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-3-ethylpyridine , 98% , 96440-05-0 - CookeChem [cookechem.com]

- 3. 2-Chloro-3-ethylpyridine - CAS:96440-05-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-CHLORO-3-ETHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Chloro-Ethyl-Pyridines for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for "3-Chloro-2-ethylpyridine" in publicly available chemical databases and scientific literature did not yield a dedicated entry with a confirmed CAS number, comprehensive list of synonyms, detailed experimental data, or specific biological activity. The information presented in this guide is based on available data for the closely related isomer, 2-Chloro-3-ethylpyridine , and general principles of pyridine chemistry. This document serves as a technical overview of a representative chloro-ethyl-pyridine, highlighting the type of information relevant to researchers in this field.

IUPAC Name and Synonyms

For the specific compound requested by the user, "this compound," the IUPAC name is likely to be just that, following standard nomenclature rules. However, without a confirmed entry in a major chemical database, this cannot be definitively verified. No common synonyms for this specific structure were found.

For the related isomer, the IUPAC name is 2-Chloro-3-ethylpyridine .

Synonyms: No widely recognized synonyms for 2-Chloro-3-ethylpyridine were identified in the conducted searches.

Quantitative Data

Specific, experimentally determined quantitative data for this compound is not available. The following table summarizes the available data for the related isomer, 2-Chloro-3-ethylpyridine .

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | Inferred |

| Molecular Weight | 141.60 g/mol | Inferred |

| CAS Number | Not available for this compound. The CAS number for 2-Chloro-3-ethylpyridine is 6604-94-0. | N/A |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a general approach to the synthesis of chloro-substituted pyridines often involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer reaction with a chloride source.

Hypothetical Synthesis of this compound:

A potential synthetic route for this compound could start from 3-Amino-2-ethylpyridine. The amino group could be converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. Subsequent treatment with a copper(I) chloride solution would then introduce the chloro substituent at the 3-position.

Experimental Protocol for the Synthesis of a Related Compound: 2-Chloro-3-ethylpyridine

Signaling Pathways and Logical Relationships

No information regarding the involvement of this compound in any specific biological signaling pathways was found. Generally, substituted pyridines are a common scaffold in medicinal chemistry and can interact with a wide range of biological targets. The specific biological activity would be highly dependent on the complete substitution pattern of the pyridine ring.

To illustrate a potential workflow for investigating the biological activity of a novel pyridine derivative like this compound, the following diagram outlines a logical relationship for a hypothetical drug discovery process.

Caption: A logical workflow for the discovery and development of a novel pyridine-based drug candidate.

This guide highlights the current lack of detailed public information on this compound. Researchers interested in this specific compound would likely need to undertake its synthesis and characterization as a novel chemical entity. The information provided on the related isomer, 2-Chloro-3-ethylpyridine, and the generalized workflows offer a starting point for such an investigation.

The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The chloropyridine scaffold is a cornerstone in modern medicinal chemistry and drug development. Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance as a privileged structural motif. The reactivity of the chloropyridine core, governed by the interplay between the electron-deficient nature of the pyridine ring and the position of the chlorine substituent(s), offers a versatile platform for the synthesis of diverse molecular architectures. This technical guide provides an in-depth exploration of the fundamental reactivity of the chloropyridine core, focusing on key transformations relevant to pharmaceutical research and development.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring makes chloropyridines susceptible to nucleophilic aromatic substitution (SNAr), a reaction of paramount importance in drug synthesis. The chlorine atom acts as a leaving group, and the reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

The reactivity of chloropyridine isomers in SNAr reactions generally follows the order: 4-chloropyridine > 2-chloropyridine > 3-chloropyridine. This is due to the effective stabilization of the intermediate's negative charge by the nitrogen atom when the nucleophile attacks at the 2- or 4-position. For 3-chloropyridine, this stabilization is less pronounced.

Electron-withdrawing groups on the pyridine ring further activate the system towards SNAr. For instance, 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine are highly reactive towards nucleophiles.[1] The regioselectivity of SNAr on polysubstituted chloropyridines can be influenced by both electronic and steric factors, as well as solvent effects.

Representative SNAr Reactions of Chloropyridines

| Chloropyridine Substrate | Nucleophile | Product | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Various Amines | 2-Amino-3-nitropyridines | - | [1] |

| 2-Chloro-5-nitropyridine | Various Amines | 2-Amino-5-nitropyridines | - | [1] |

| 2,6-Dichloropyridine | 1-Methylpiperazine | 2-(1-Methylpiperazinyl)-6-chloropyridine | Variable | - |

| 4-Chloropyridine | Potassium Phenolate | 4-Phenoxypyridine | - | [2] |

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to chloropyridine substrates. These reactions have revolutionized the synthesis of complex biaryl and heteroaryl structures commonly found in pharmaceuticals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is one of the most widely used cross-coupling reactions. Chloropyridines are effective coupling partners, though they are generally less reactive than the corresponding bromides and iodides. The choice of catalyst, ligand, and base is crucial for achieving high yields. Microwave-assisted Suzuki-Miyaura reactions can significantly reduce reaction times and improve yields.[3] The reactivity of chloropyridine isomers in Suzuki coupling is generally 3- and 4-chloropyridine being more reactive than 2-chloropyridine with certain catalyst systems.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid[3]

A mixture of 3-chloropyridine (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), and K₂CO₃ (2 mmol) in a DMF/H₂O (1:1) solvent mixture is subjected to microwave irradiation at 120°C and 300 W for 10 minutes. After completion, the reaction mixture is worked up to afford the 3-phenylpyridine product.

Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid[3]

| Chloropyridine | Catalyst System | Product | Yield (%) |

| 2-Chloropyridine | Pd(OAc)₂/Benzimidazolium salt/K₂CO₃ | 2-Phenylpyridine | 5-30 |

| 3-Chloropyridine | Pd(OAc)₂/Benzimidazolium salt/K₂CO₃ | 3-Phenylpyridine | 10-65 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is instrumental in synthesizing arylamines, a common motif in drug molecules. Chloropyridines can be effectively coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[4]

To a flask charged with bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) in toluene under a nitrogen atmosphere, 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) are added. The mixture is stirred at reflux for 6 hours. After cooling and quenching with water, the product is extracted and purified by column chromatography. This protocol can be adapted for chloropyridine substrates.

Buchwald-Hartwig Amination of Aryl Chlorides[4]

| Aryl Chloride | Amine | Catalyst System | Product | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos/NaOtBu | 4-(p-tolyl)morpholine | 94 |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties into the chloropyridine core, which can serve as versatile handles for further functionalization. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[5]

Under a nitrogen atmosphere, a flask is charged with Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) in DMF. After stirring, 2-amino-3-bromopyridine (1.0 equiv.), phenylacetylene (1.2 equiv.), and Et₃N are added. The reaction is heated to 100°C for 3 hours. The product is then isolated and purified. While this protocol uses a bromopyridine, it is adaptable for chloropyridines, which may require more forcing conditions.

Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[5]

| 2-Amino-3-bromopyridine | Alkyne | Product | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide. A key advantage of Stille coupling is the stability of the organostannane reagents to air and moisture. This reaction has been successfully applied to chloropyridines for the formation of C-C bonds.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. It is known for its high functional group tolerance and has been used for the alkylation and arylation of chloropyridines. For example, acenaphthoimidazol-ylidene palladium complexes have shown high catalytic activity in the Negishi coupling of 3-chloropyridine.[4][5]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds. It is particularly useful for the synthesis of diaryl ethers from aryl halides and phenols. While traditionally requiring harsh conditions, modern protocols with ligands allow the reaction to proceed under milder conditions. A kinetic study has been performed on the Ullmann-type coupling of 4-chloropyridine with potassium phenolate.[2]

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring.

However, the synthesis of pyridine-N-oxides provides a viable route to electrophilic substitution. The N-oxide group is activating and ortho-, para-directing. Following the substitution reaction, the N-oxide can be removed by reduction.

Experimental Protocol: Nitration of Pyridine-N-oxide[8]

Pyridine-N-oxide is heated to 60°C, and a nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction mixture is then heated to 125-130°C for 3 hours. After cooling, the mixture is poured onto ice and neutralized with sodium carbonate to precipitate the 4-nitropyridine-N-oxide product.

Lithiation and Directed ortho-Metalation (DoM)

The deprotonation of chloropyridines using strong bases like organolithium reagents allows for the introduction of a variety of electrophiles. The regioselectivity of this reaction is highly dependent on the substitution pattern of the chloropyridine and the base used. For instance, the lithiation of 3-chloro-2-ethoxypyridine with n-BuLi occurs regioselectively at the 4-position.[6] The resulting lithiated species can then be trapped with various electrophiles.

Visualizing Reactivity and Synthetic Pathways

To better illustrate the relationships between the chloropyridine core and its various reaction pathways, the following diagrams have been generated using the DOT language.

Conclusion

The fundamental reactivity of the chloropyridine core offers a rich and diverse chemical landscape for the construction of novel molecules with potential therapeutic applications. A thorough understanding of the principles governing nucleophilic and electrophilic substitution, as well as modern cross-coupling methodologies, is essential for leveraging this privileged scaffold in drug discovery. The strategic application of these transformations enables the synthesis of complex and highly functionalized pyridine derivatives, paving the way for the development of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

Methodological & Application

Application Note: Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine

Abstract

This application note provides a detailed protocol for the synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine. The described method is a diazotization reaction followed by a Sandmeyer-type reaction, which offers a high yield and purity of the final product. This compound is a valuable intermediate in the development of various pharmaceutical and agrochemical agents. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The conversion of 2-amino-3-ethylpyridine to its 3-chloro derivative is a crucial transformation. The Sandmeyer reaction, a well-established method for converting aromatic amines to aryl halides via a diazonium salt intermediate, is a common strategy for this synthesis. This document outlines a specific and efficient protocol for this conversion, including reagent quantities, reaction conditions, and expected outcomes.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-amino-3-ethylpyridine | [1] |

| Product | This compound | [1] |

| Yield | 88% | [1] |

| Purity | 99% | [1] |

| Reaction Temperature | 0 to 5 °C | [1] |

Table 1: Summary of Quantitative Synthesis Data

Experimental Protocol

This protocol is adapted from a known synthetic method.[1]

Materials:

-

2-amino-3-ethylpyridine (61 g)

-

Concentrated Hydrochloric Acid (100 g)

-

Hydrogen Chloride (gas)

-

Thionyl Chloride (179 g)

-

63% Nitric Acid (75 g)

-

Ice-salt bath

-

Magnetic stirrer

-

Reaction flask (appropriate size)

-

Gas inlet tube

Procedure:

-

Initial Setup: In a suitable reaction flask equipped with a magnetic stirrer and a gas inlet tube, add 61 g of 2-amino-3-ethylpyridine to 100 g of concentrated hydrochloric acid.

-

Saturation with HCl: Cool the mixture in an ice-salt bath and bubble hydrogen chloride gas through the solution until saturation is achieved.

-

Diazotization and Chlorination: While maintaining the temperature between 0 and 5 °C, slowly add 179 g of thionyl chloride and 75 g of 63% nitric acid to the stirred reaction mixture.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0 to 5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reaction Completion: Once the reaction is complete (as indicated by the consumption of the starting material), the reaction is terminated.

-

Work-up and Isolation: The reaction mixture contains the desired product, 2-chloro-3-ethylpyridine. Standard work-up procedures, such as quenching with a base, extraction with an organic solvent, and subsequent purification by distillation or chromatography, can be employed to isolate the pure product. The reported yield for this procedure is 62.9 g (88%) with a purity of 99%.[1]

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Thionyl chloride and concentrated acids are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The reaction is exothermic and requires careful temperature control.

-

Hydrogen chloride gas is corrosive and toxic. Handle with care in a well-ventilated area.

Conclusion

The described protocol provides an efficient method for the synthesis of this compound from 2-amino-3-ethylpyridine, resulting in a high yield and purity of the desired product. This application note serves as a valuable resource for researchers and professionals engaged in the synthesis of pyridine derivatives for various applications.

References

Application Notes and Protocols for the Laboratory Preparation of 3-Chloro-2-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-Chloro-2-ethylpyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the oxidation of 2-ethylpyridine to its corresponding N-oxide, followed by a chlorination and rearrangement reaction using phosphorus oxychloride (POCl₃). This method is a common strategy for the functionalization of pyridine rings. While the reaction of pyridine N-oxides with POCl₃ can yield a mixture of chlorinated isomers, this protocol is designed to favor the formation of the desired this compound. Detailed experimental procedures, a comprehensive list of reagents and equipment, and a summary of expected data are provided.

Introduction

Substituted pyridines are a cornerstone in the development of novel pharmaceuticals and agrochemicals. The introduction of a chlorine atom at the 3-position of a 2-ethylpyridine scaffold can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, thereby modulating its biological activity. The synthetic route described herein involves the initial formation of 2-ethylpyridine N-oxide, which activates the pyridine ring for subsequent nucleophilic attack. The reaction with phosphorus oxychloride then proceeds through a rearrangement mechanism to introduce a chlorine atom onto the ring.

Chemical Reaction Pathway

The overall synthetic scheme is presented below:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethylpyridine N-oxide

Materials:

-

2-Ethylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂) and Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure using m-CPBA:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylpyridine (1.0 equiv.) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-ethylpyridine N-oxide.

Procedure using Hydrogen Peroxide and Acetic Acid:

-

In a round-bottom flask, combine 2-ethylpyridine (1.0 equiv.) and glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (1.5 equiv.) dropwise while stirring.

-

Heat the mixture to 70-80 °C and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

Materials:

-

2-Ethylpyridine N-oxide (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv.) to the crude 2-ethylpyridine N-oxide (1.0 equiv.) at 0 °C.

-

Fit the flask with a reflux condenser and slowly heat the mixture to reflux (approximately 110-120 °C).

-

Maintain the reflux for 2-4 hours. The reaction should be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 2-Ethylpyridine | 1.0 | m-CPBA | 1.1 | 2-Ethylpyridine N-oxide | - | - | 85-95 |

| 2 | 2-Ethylpyridine N-oxide | 1.0 | POCl₃ | 3.0-5.0 | This compound | - | - | 30-50* |

*Note: The yield for the chlorination step can vary, and a mixture of isomers is often produced. The reported yield is for the isolated 3-chloro isomer.

Logical Workflow

The experimental workflow can be visualized as follows:

3-Chloro-2-ethylpyridine: Application in Pharmaceutical Intermediate Synthesis

Introduction

3-Chloro-2-ethylpyridine is a substituted pyridine derivative. While the direct application of this compound as a key intermediate in the synthesis of widely marketed pharmaceuticals is not extensively documented in publicly available literature and patent databases, the broader class of chloropyridines serves as crucial building blocks in medicinal chemistry.[1][2] These compounds are valued for their versatile reactivity, enabling the construction of complex heterocyclic scaffolds present in numerous bioactive molecules.[1]

To illustrate the potential synthetic utility of such chlorinated pyridine intermediates and to provide a representative protocol in the format requested, this document details the synthesis of a closely related and well-documented compound: (3-chloro-2-pyridyl)hydrazine. This compound is a critical intermediate in the manufacture of certain modern insecticides, such as chlorantraniliprole and cyantraniliprole, which share synthetic principles relevant to pharmaceutical chemistry.[3]

Representative Application: Synthesis of (3-chloro-2-pyridyl)hydrazine

This section outlines the synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine. This reaction is a nucleophilic substitution where one chlorine atom of the starting material is displaced by a hydrazine group.

Experimental Data Summary

The following table summarizes quantitative data from various reported syntheses of (3-chloro-2-pyridyl)hydrazine, showcasing the impact of different reaction conditions on yield and purity.

| Run | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1 | 2,3-Dichloropyridine | Hydrazine Hydrate | Dioxane | 20 | Reflux | 71 | - | [4] |

| 2 | 2,3-Dichloropyridine | Hydrazine Hydrate | None | 4 | Reflux | 68.5 | - | [4] |

| 3 | 2,3-Dichloropyridine | Hydrazine Hydrate, Ethanol | Ethanol | 5 | Reflux | 99 | 99 | [4] |

| 4 | 2,3-Dichloropyridine | Hydrazine Hydrate | Water | 30 | 102-105 | 92.4 | 96 | [3] |

Detailed Experimental Protocol: High-Yield Synthesis of (3-chloro-2-pyridyl)hydrazine

This protocol is adapted from a high-yield synthesis method that utilizes a polar solvent to improve reaction efficiency and product purity.[4]

Objective: To synthesize (3-chloro-2-pyridyl)hydrazine from 2,3-dichloropyridine and hydrazine hydrate.

Materials:

-

2,3-Dichloropyridine (0.1 mol, 14.8 g)

-

Hydrazine hydrate (≥80%, 0.6 mol)

-

Ethanol (4.5 g)

-

1L four-neck round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: Equip a 1L four-neck flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Charging Reagents: To the flask, add 2,3-dichloropyridine (0.1 mol), hydrazine hydrate (0.6 mol), and ethanol (4.5 g).

-

Reaction: Heat the mixture to reflux with continuous stirring. Maintain the reflux for 5 hours.

-

Cooling and Precipitation: After the reaction is complete, cool the reaction mixture to room temperature. A solid precipitate will form.

-

Isolation: Collect the solid product by suction filtration.

-

Washing: Wash the collected solid with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified white solid in an oven at 60°C under vacuum until a constant weight is obtained.

-

Analysis: The final product, (3-chloro-2-pyridyl)hydrazine, is obtained as a white solid. Purity can be confirmed by HPLC analysis. The expected yield is approximately 99%.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (3-chloro-2-pyridyl)hydrazine.

Caption: Workflow for synthesizing (3-chloro-2-pyridyl)hydrazine.

References

- 1. chempanda.com [chempanda.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-Chloro-2-ethylpyridine as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound presents a unique and sometimes challenging substrate due to the electronic properties of the pyridine ring and the potential for steric hindrance from the ethyl group. However, with optimized conditions, it can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their derivatives to generate a diverse range of valuable molecules. The presence of the chlorine atom at the 3-position and an alkyl group at the 2-position of the pyridine ring makes the resulting biaryl structures particularly relevant in the development of pharmaceuticals and functional materials.

Key Considerations for Successful Coupling

Several factors are critical for achieving high yields and purity in the Suzuki coupling of this compound:

-

Catalyst System: The choice of the palladium catalyst and the accompanying ligand is paramount. For less reactive aryl chlorides like this compound, catalyst systems employing electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than those with simpler phosphines like triphenylphosphine. Palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used.

-

Base: The selection of the base is crucial for the transmetalation step. A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) being the most common. The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically performed in aprotic polar solvents such as dioxane, N,N-dimethylformamide (DMF), or toluene. The addition of water to create a biphasic system can be beneficial, as it can aid in the dissolution of the base and facilitate the catalytic cycle.

-

Reaction Temperature: Elevated temperatures are generally required to facilitate the oxidative addition of the palladium catalyst to the relatively inert C-Cl bond. Reaction temperatures typically range from 80 to 120 °C.

-

Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. The stability and purity of the boronic acid reagent are important for obtaining good results.

Experimental Protocols

The following protocols are generalized based on successful Suzuki coupling reactions of similar 3-chloropyridine derivatives. Optimization of these conditions for specific substrates is recommended.

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol outlines a standard set of conditions for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).

-

Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask.

-

Add the catalyst premix to the reaction mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound

-

Arylboronic acid pinacol ester

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Microwave reactor vials

Procedure:

-

To a microwave vial, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid pinacol ester (0.75 mmol, 1.5 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

-

Add Pd₂(dba)₃ (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).

-

Add DMF (3 mL) and water (1 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120 °C for 30-60 minutes.

-

After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions reported for the Suzuki coupling of various chloropyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.

| Entry | Chloropyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O | 120 (MW) | 0.17 | ~15 |

| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | H₂O/DMF | 60 | 12 | 76[1] |

| 3 | 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 2 (see ref) | KF (3) | Dioxane | 100 | 18 | 85 |

| 4 | 2,3-Dichloropyridine | Phenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 |

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for N-Alkylation of 3-Chloro-2-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction